

An In-depth Technical Guide to N-Nornuciferine: Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *N-Nornuciferine*

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Abstract

N-nornuciferine is a naturally occurring aporphine alkaloid found predominantly in the leaves of the sacred lotus, *Nelumbo nucifera*. As a secondary amine, it is a key derivative of its more studied counterpart, *nuciferine*. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and known biological activities of **N-nornuciferine**. Detailed experimental protocols for its isolation and relevant bioassays are presented, alongside a summary of its spectral and pharmacokinetic data. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of **N-nornuciferine**.

Chemical Structure and Stereochemistry

N-nornuciferine possesses the core structure of an aporphine alkaloid, characterized by a dibenzo[de,g]quinoline ring system. Its chemical formula is $C_{18}H_{19}NO_2$, with a molecular weight of approximately 281.35 g/mol. [1][2] The structure features two methoxy groups at positions 1 and 2 of the aromatic ring system.

The stereochemistry of **N-nornuciferine** is defined by the chiral center at the 6a position of the quinoline ring. Consequently, **N-nornuciferine** can exist as two enantiomers: (6aS)-**N-nornuciferine** and (6aR)-**N-nornuciferine**. The absolute configuration of these enantiomers dictates their interaction with biological targets and their overall pharmacological profile.

Below is a 2D representation of the chemical structure of **N-nornuciferine**:

Caption: 2D Chemical Structure of **N-Nornuciferine**.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of **N-nornuciferine** is provided in the tables below.

Table 1: Physicochemical Properties of N-Nornuciferine

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₉ NO ₂	[1][2]
Molecular Weight	281.35 g/mol	[1][2]
Melting Point	128-129 °C	[3]
LogP	3.23	[3]
pKa (most basic)	8.9 (predicted)	
Solubility	DMSO: 90 mg/mL	[4]

Table 2: Pharmacokinetic Parameters of N-Nornuciferine in Rats

Parameter	Oral Administration (50 mg/kg)	Intravenous Administration (10 mg/kg)	Source
T _{max} (h)	1.65	-	[5][6]
C _{max} (µg/mL)	0.57	-	[5][6]
t _{1/2} (h)	2.94	3.84	[5][6]
Vd (L/kg)	-	15.17	[5][6]
Bioavailability (F%)	79.91	-	[5][6]

Biological Activity

N-nornuciferine has been shown to interact with several biological targets, with its activity being stereospecific in some cases.

Dopamine Receptor Activity

Recent studies have elucidated the activity of **N-nornuciferine** at dopamine receptors. It acts as an antagonist at the dopamine D1 receptor.[3] In contrast, it has been found to be inactive at the dopamine D2 receptor.[3] This selective activity at dopamine receptor subtypes suggests a potential for targeted therapeutic applications in neurological and psychiatric disorders.

Cytochrome P450 Inhibition

N-nornuciferine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, a key enzyme in the metabolism of many xenobiotics and therapeutic drugs.[3] It exhibits competitive inhibition of CYP2D6.[3] This property is significant for potential drug-drug interactions.

Table 3: In Vitro Biological Activity of N-Nornuciferine

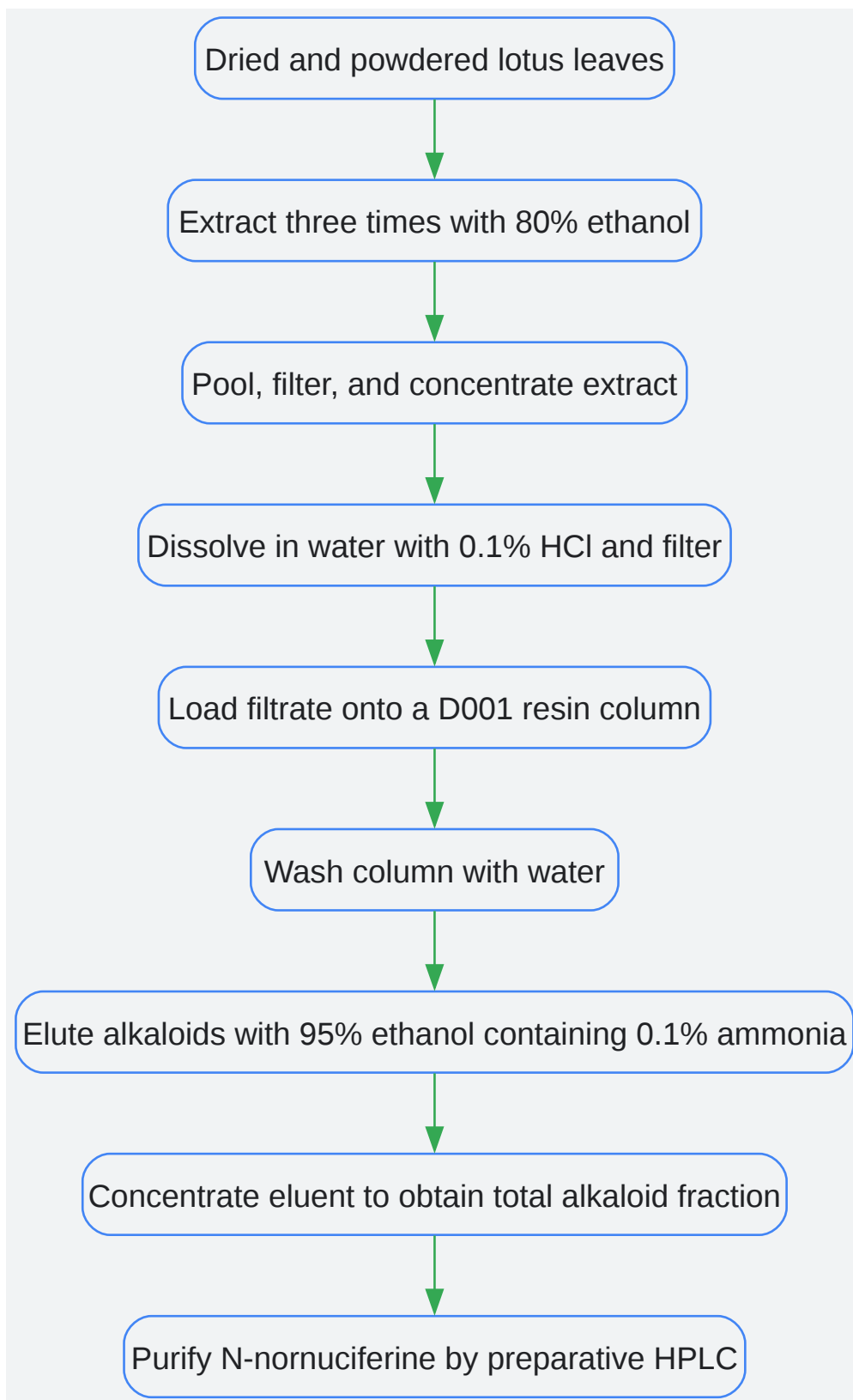
Target	Activity	IC ₅₀ (μM)	K _i (μM)	Source
Dopamine D1 Receptor	Antagonist	~10 (estimated)	-	[3]
Dopamine D2 Receptor	Inactive	> 100	-	[3]
CYP2D6	Competitive Inhibitor	3.76	2.34	[3]

Experimental Protocols

Isolation of N-Nornuciferine from *Nelumbo nucifera*

The following protocol is adapted from the method described by Ye et al. (2018).[7]

Workflow for Isolation of **N-Nornuciferine**



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Caption: Workflow for the isolation of **N-nornuciferine**.

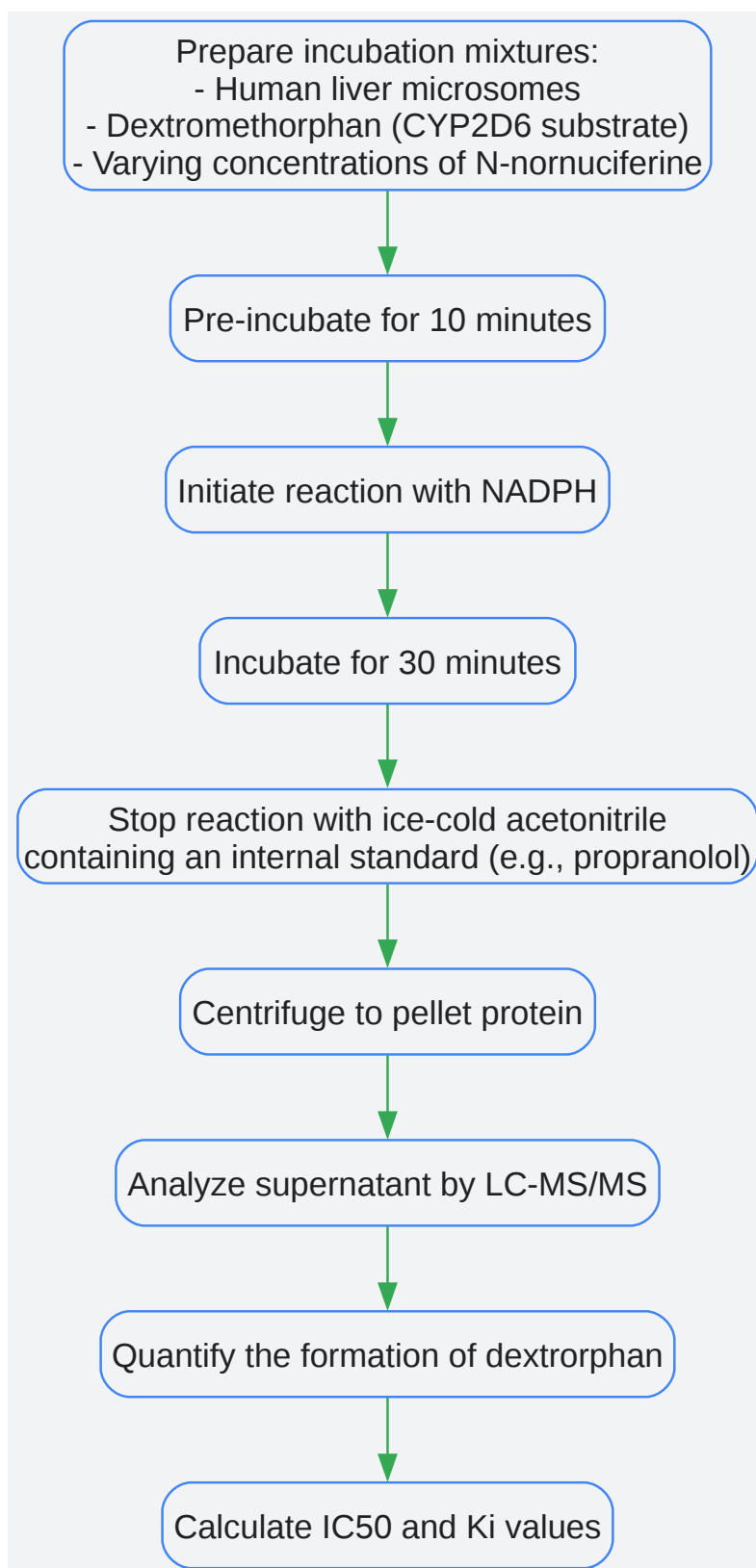
Detailed Methodology:

- **Extraction:** Air-dried and powdered leaves of *Nelumbo nucifera* are extracted three times with 80% ethanol for 2 hours per extraction.
- **Concentration:** The ethanol extracts are pooled, filtered, and concentrated to dryness under reduced pressure.
- **Acidification and Filtration:** The dried extract is redissolved in deionized water containing 0.1% HCl and subsequently filtered to remove any insoluble material.
- **Column Chromatography:** The acidic filtrate is loaded onto a D001 macroporous adsorption resin column.
- **Washing:** The column is washed exhaustively with deionized water to remove impurities.
- **Elution:** The absorbed alkaloids are eluted from the resin column using 95% ethanol containing 0.1% ammonia.
- **Final Concentration:** The eluent containing the total alkaloid fraction is concentrated.
- **Purification:** **N-nornuciferine** is then purified from the total alkaloid fraction using preparative high-performance liquid chromatography (HPLC).

CYP2D6 Inhibition Assay

The following is a general protocol for determining the inhibitory potential of **N-nornuciferine** on CYP2D6 activity, based on the methodology described by Ye et al.[\[3\]](#)

Experimental Workflow for CYP2D6 Inhibition Assay



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Caption: Workflow for CYP2D6 inhibition assay.

Detailed Methodology:

- **Incubation Mixture Preparation:** Incubation mixtures are prepared containing human liver microsomes (as a source of CYP2D6), a specific substrate for CYP2D6 (e.g., dextromethorphan), and varying concentrations of **N-nornuciferine**.
- **Pre-incubation:** The mixtures are pre-incubated for a short period (e.g., 10 minutes) to allow for temperature equilibration and any potential pre-incubation dependent inhibition.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of NADPH, the cofactor for cytochrome P450 enzymes.
- **Incubation:** The reaction is allowed to proceed for a defined period (e.g., 30 minutes) under controlled temperature conditions (e.g., 37°C).
- **Reaction Termination:** The reaction is stopped by the addition of a quenching solvent, typically ice-cold acetonitrile, which also contains an internal standard for analytical quantification.
- **Sample Processing:** The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.
- **LC-MS/MS Analysis:** The supernatant is collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite (e.g., dextrorphan from dextromethorphan).
- **Data Analysis:** The rate of metabolite formation at different concentrations of **N-nornuciferine** is used to calculate the IC_{50} value. To determine the mechanism of inhibition and the K_i value, the assay is repeated with varying concentrations of both the substrate and **N-nornuciferine**.

Spectral Data

Table 4: Spectral Data of N-Nornuciferine

Technique	Key Features and Assignments	Source
^1H NMR	Data not fully available in a comprehensive, assigned format in the searched literature.	
^{13}C NMR	Data not fully available in a comprehensive, assigned format in the searched literature.	
Mass Spectrometry (MS)	[M+H] ⁺ : m/z 282.149. Key Fragments: m/z 265 (loss of NH ₃), m/z 250 (loss of CH ₃ from methoxy group), m/z 235, m/z 234, m/z 191. The fragmentation pattern is consistent with an aporphine alkaloid structure.	[1][8]
FT-IR	Characteristic peaks for O-H stretching (alcohols/phenols), N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether). Specific peak assignments for the pure compound are not detailed in the searched literature.	[9]

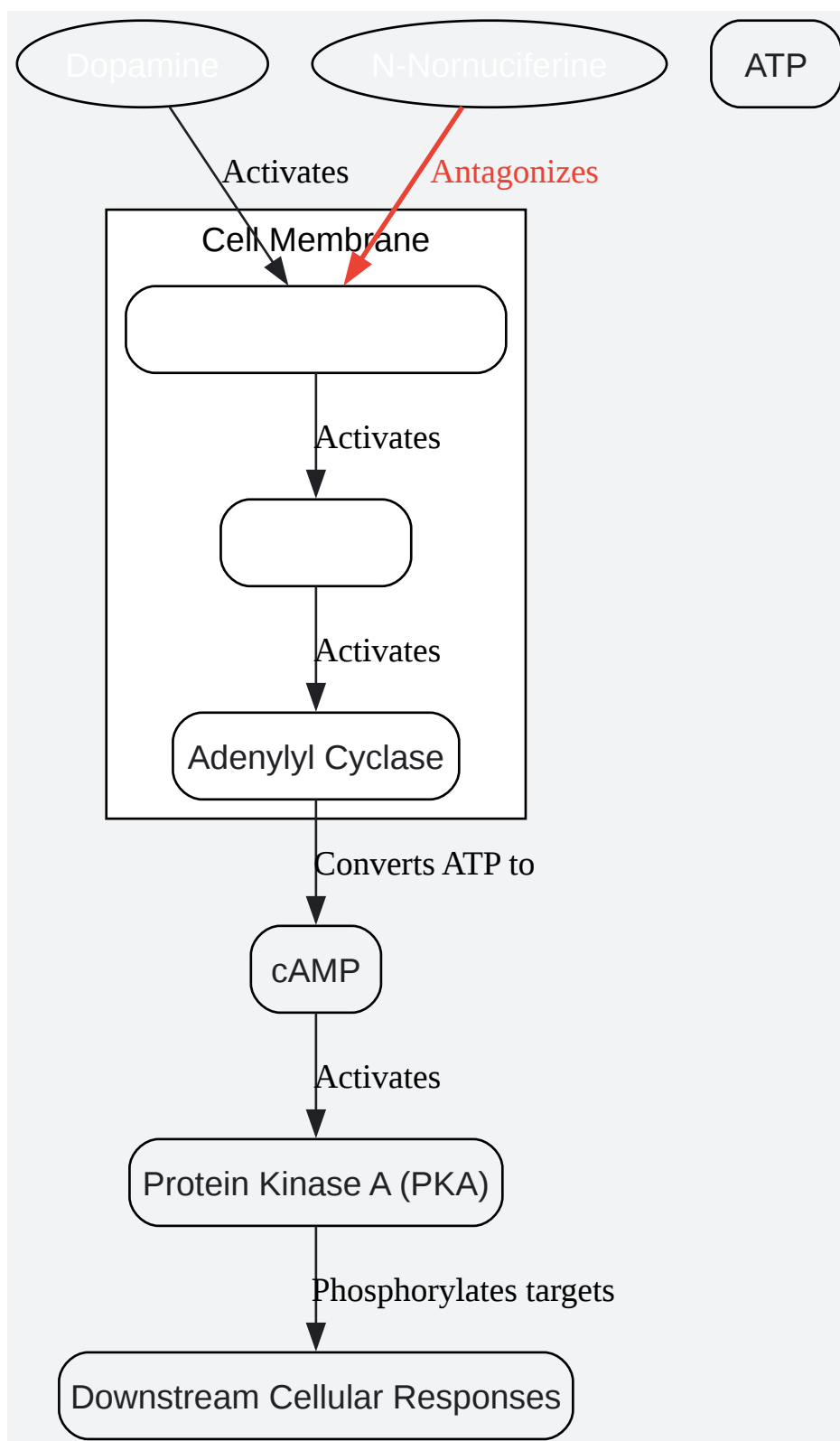
Signaling Pathway Interactions

While the precise signaling cascades directly modulated by **N-nornuciferine** are still under active investigation, its known biological activities suggest interactions with key pathways. Alkaloids from *Nelumbo nucifera* have been implicated in the modulation of several signaling

pathways, including the PI3K/Akt/mTOR pathway.^{[10][11]} Furthermore, the antagonist activity of **N-nornuciferine** at the dopamine D1 receptor indicates a direct interaction with the dopamine signaling pathway.

The diagram below illustrates the putative interaction of **N-nornuciferine** with the dopamine D1 receptor signaling cascade.

Proposed Interaction of **N-Nornuciferine** with the Dopamine D1 Receptor Pathway



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Caption: **N-Nornuciferine** as an antagonist of the Dopamine D1 receptor.

Conclusion

N-nornuciferine is an intriguing aporphine alkaloid with defined stereochemistry and demonstrated biological activity. Its selective antagonism at the dopamine D1 receptor and potent inhibition of CYP2D6 highlight its potential as both a therapeutic lead and a compound of interest in drug metabolism studies. The availability of detailed isolation protocols facilitates its further investigation. Future research should focus on elucidating its complete spectral characterization, exploring its enantioselective synthesis, and further defining its mechanism of action in relevant signaling pathways to fully unlock its therapeutic potential.

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